molecular formula C13H7Cl2NS B13337547 9,11-Dichlorodibenzo[b,f][1,4]thiazepine

9,11-Dichlorodibenzo[b,f][1,4]thiazepine

Cat. No.: B13337547
M. Wt: 280.2 g/mol
InChI Key: VMXJENPTDIVPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,11-Dichlorodibenzo[b,f][1,4]thiazepine is a functionalized dibenzothiazepine compound intended for research and development purposes. The dibenzothiazepine scaffold is recognized in medicinal chemistry as a "privileged structure," meaning it is capable of providing high-affinity ligands for more than one type of receptor . This makes it a valuable template for the discovery and optimization of new pharmacologically active molecules. As a dichloro-substituted analogue, this compound is anticipated to serve as a versatile synthetic intermediate. It can be used in various coupling reactions and further functionalization to create a diverse library of derivatives for biological screening . Related chlorinated dibenzothiazepines, such as 11-chlorodibenzo[b,f][1,4]thiazepine, are well-established and critical precursors in the synthesis of approved pharmaceuticals, demonstrating the strategic importance of halogenated intermediates in drug development . Researchers can leverage this compound to explore new chemical space in programs targeting central nervous system (CNS) disorders, oncology, and other therapeutic areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H7Cl2NS

Molecular Weight

280.2 g/mol

IUPAC Name

4,6-dichlorobenzo[b][1,4]benzothiazepine

InChI

InChI=1S/C13H7Cl2NS/c14-9-5-3-7-11-12(9)16-13(15)8-4-1-2-6-10(8)17-11/h1-7H

InChI Key

VMXJENPTDIVPPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(S2)C=CC=C3Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 9,11 Dichlorodibenzo B,f 1 2 Thiazepine

Retrosynthetic Analysis and Strategic Disconnections for Dichlorodibenzo[b,f]sphinxsai.comresearchgate.netthiazepine Construction

Retrosynthetic analysis provides a logical framework for planning the synthesis of a complex target molecule by breaking it down into simpler, commercially available precursors. semanticscholar.org For the 9,11-Dichlorodibenzo[b,f] sphinxsai.comresearchgate.netthiazepine scaffold, the primary disconnections involve the C-S and C-N bonds that form the central seven-membered thiazepine ring.

A logical retrosynthetic pathway for dibenzo[b,f] sphinxsai.comresearchgate.netthiazepines involves two key bond cleavages: the C11-N10 imine bond and the C5a-S6 thioether bond. This approach simplifies the tricyclic system into two primary building blocks: a substituted 2-aminobenzenethiol and a substituted 2-halobenzaldehyde. This strategy is advantageous as it allows for the introduction of various substituents, including the chloro group at the C9 position, on the aromatic precursors before the ring-closing steps.

Alternative strategies may involve the formation of an intermediate lactam, 10,11-dihydrodibenzo[b,f] sphinxsai.comresearchgate.netthiazepin-11-one, which can then be converted to the 11-chloro-imine functionality. This lactam itself can be disconnected via an intramolecular amide bond formation, leading back to a 2-(2-aminophenylthio)benzoic acid precursor.

Cyclization Reactions for Dibenzo[b,f]sphinxsai.comresearchgate.netthiazepine Core Formation

The formation of the central seven-membered ring is the cornerstone of synthesizing the dibenzo[b,f] sphinxsai.comresearchgate.netthiazepine core. Several methodologies have been developed, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These methods primarily focus on the strategic formation of the carbon-sulfur and carbon-nitrogen bonds that define the heterocyclic ring.

Copper-Catalyzed C-S Bond Formation Strategies in Dibenzo[b,f]sphinxsai.comresearchgate.netthiazepine Synthesis

Copper-catalyzed cross-coupling reactions are a powerful tool for the construction of C-S bonds, providing an efficient route to the dibenzothiazepine nucleus. researchgate.net A common and effective method involves the "one-pot" condensation and C-S bond coupling of 2-iodobenzaldehydes with 2-aminobenzenethiols or their disulfide equivalent, 2,2′-disulfanediyldianiline. researchgate.netresearchgate.net

This reaction is typically mediated by a copper(II) salt, such as copper(II) chloride (CuCl₂), and often utilizes a bifunctional reagent like N,N'-dimethylethane-1,2-diamine (DMEDA), which acts as both a ligand and a reductant. researchgate.net The process involves an initial base-catalyzed condensation of the amine and aldehyde to form an imine, followed by an intramolecular copper-catalyzed S-arylation to close the seven-membered ring. The reaction conditions are generally tolerant of a range of functional groups on the aromatic rings.

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)
CuCl₂ / DMEDAK₃PO₄DMEDA110Moderate to Good
Copper-mediatedBaseMethanolRoom TempGood

This table summarizes typical conditions for copper-catalyzed synthesis of the dibenzo[b,f] sphinxsai.comresearchgate.netthiazepine core. researchgate.net

Intramolecular Denitrocyclization Approaches for Thiazepine Ring Closure

An alternative strategy for forming the thiazepine ring involves an intramolecular aromatic denitrocyclization. sphinxsai.comtsijournals.com This method is particularly useful for synthesizing dibenzo[b,f] sphinxsai.comresearchgate.netthiazepin-11(10H)-ones, which are key precursors to 11-chloro derivatives. The key step is the base-promoted cyclization of 2-(2,4-dinitro-phenylsulfanyl)-benzoic acid amides. sphinxsai.comtsijournals.com In this reaction, the amide nitrogen acts as a nucleophile, attacking the dinitro-substituted aromatic ring and displacing one of the nitro groups to facilitate ring closure. This approach avoids the need for metal catalysts and provides a direct route to the lactam core of the dibenzothiazepine system. sphinxsai.comtsijournals.com

Base-Catalyzed Condensation and Cycloaddition Reactions in Heterocyclic Ring Formation

Base-catalyzed condensation reactions represent a fundamental approach to constructing the dibenzo[b,f] sphinxsai.comresearchgate.netthiazepine ring. This method typically involves the reaction of 2-aminobenzenethiol with a suitable dielectrophilic partner. For example, a standard base-catalyzed condensation of 2-aminobenzenethiol with 2-chlorobenzaldehyde (B119727) can first form an imine, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to form the C-S bond and close the ring.

Similarly, acid-catalyzed reactions between 2-aminothiophenol (B119425) and chalcones (α,β-unsaturated ketones) can produce 2,3-dihydro-1,4-benzothiazepine derivatives in good yields. nih.gov These condensation methods are often straightforward and form the basis for many multi-step synthetic sequences.

Targeted Halogenation Strategies for 9,11-Dichlorodibenzo[b,f]sphinxsai.comresearchgate.netthiazepine

The introduction of chlorine atoms at specific positions on the dibenzo[b,f] sphinxsai.comresearchgate.netthiazepine scaffold is a critical step in the synthesis of the target compound. This is typically achieved through post-cyclization halogenation techniques.

Post-Cyclization Halogenation Techniques

The synthesis of 9,11-Dichlorodibenzo[b,f] sphinxsai.comresearchgate.netthiazepine requires a two-stage halogenation approach.

Chlorination at the 11-Position: The chloro group at the C-11 position is typically introduced by converting the corresponding lactam, 10H-dibenzo[b,f] sphinxsai.comresearchgate.netthiazepin-11-one, into an iminoyl chloride. patsnap.com This transformation is a standard procedure in heterocyclic chemistry and can be accomplished using various chlorinating agents. Reagents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) are commonly employed. patsnap.com More recently, Vilsmeier-type reagents, prepared from agents like di-(trichloromethyl)carbonate and DMF, have been used to achieve this conversion under milder conditions, offering high yields and simpler post-reaction workup. patsnap.com

Chlorination at the 9-Position: The introduction of the second chlorine atom at the C-9 position on the benzene (B151609) ring is accomplished via electrophilic aromatic substitution on the pre-formed chlorinated dibenzothiazepine core. The specific directing effects of the fused heterocyclic system will influence the regioselectivity of the chlorination. While direct synthesis of the 9,11-dichloro derivative is not widely documented, the synthesis of other chlorinated analogs, such as 3,7-dichloro-dibenzo[b,f] sphinxsai.comresearchgate.netoxazepine, demonstrates that multiple halogenations on the aromatic rings are feasible. nih.gov Standard electrophilic chlorinating agents, such as N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid catalyst, would be suitable reagents for this transformation, with the reaction conditions optimized to achieve the desired regioselectivity.

Synthesis Utilizing Pre-functionalized Halogenated Precursors

The synthesis of the specific molecule 9,11-Dichlorodibenzo[b,f] nih.govmdpi.comthiazepine is not extensively detailed in publicly available literature. However, its synthesis can be logically extrapolated from established methods for halogenated dibenzothiazepines and related heterocycles. The core strategy involves the cyclization of precursors that already contain the necessary chloro-substituents on the aromatic rings.

A plausible synthetic route would begin with appropriately substituted halogenated precursors. For instance, the synthesis of halogen-substituted 1,5-benzothiazepine (B1259763) derivatives has been successfully achieved as part of efforts to develop analogues of diltiazem (B1670644) with improved therapeutic profiles. nih.gov This general approach, involving the condensation and cyclization of pre-halogenated starting materials, serves as a foundational strategy.

The final step in forming the target compound would likely involve the chlorination of the 11-position. The synthesis of the key intermediate, 11-chlorodibenzo[b,f] nih.govmdpi.comthiazepine, is well-documented and typically proceeds from 10H-dibenzo[b,f] nih.govmdpi.comthiazepin-11-one. patsnap.comgoogle.com Various chlorinating agents such as phosphorus oxychloride, phosphorus pentachloride, or a Vilsmeier reagent (prepared from di-(trichloromethyl)carbonate and DMF) are used to convert the lactam (amide) at the 11-position into the reactive chloro-imine functionality. patsnap.comgoogle.com

Therefore, a hypothetical, yet chemically sound, pathway to 9,11-Dichlorodibenzo[b,f] nih.govmdpi.comthiazepine would involve:

Synthesis of a 9-chloro substituted 10H-dibenzo[b,f] nih.govmdpi.comthiazepin-11-one. This could be achieved through a Smiles rearrangement or condensation of a dichlorinated 2-(phenylthio)aniline (B115240) derivative.

Subsequent chlorination of the 11-position using a reagent like phosphorus oxychloride or a Vilsmeier reagent to yield the final 9,11-dichloro product.

Modern and Green Chemistry Approaches in Dibenzo[b,f]nih.govmdpi.comthiazepine Synthesis

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental footprint of synthetic routes to complex molecules like dibenzo[b,f] nih.govmdpi.comthiazepines.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of the dibenzo[b,f] nih.govmdpi.comthiazepine core. The primary advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can significantly enhance reaction rates.

Research has demonstrated that microwave irradiation facilitates the efficient synthesis of various benzodiazepine (B76468) and thiazepine derivatives. nih.gov These protocols often involve one-pot reactions, which minimize the need for isolating intermediates and reduce solvent waste.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Precursors Method Conditions Reaction Time Yield Reference
Isatin, 1,2-phenylenediamine, Dimedone Conventional Reflux in ethanol 5-8 hours Moderate nih.gov

Ultrasound-Assisted Synthetic Methods and Their Mechanistic Implications

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and modify chemical reactions. This green chemistry approach has been effectively applied to the synthesis of dibenzoepine structures, including the core of Quetiapine, a prominent drug featuring the dibenzo[b,f] nih.govmdpi.comthiazepine skeleton. nih.gov

The mechanism behind sonochemical enhancement involves the formation, growth, and implosive collapse of microscopic bubbles in the reaction liquid. This collapse generates localized hot spots with transient high temperatures and pressures, leading to the formation of highly reactive species and a dramatic increase in mass transfer.

A new ultrasonic method for N-alkylation on the dibenzoepine piperazine (B1678402) fragment has been developed, allowing for the synthesis of Quetiapine in significantly reduced time and under milder conditions (40-50 °C). nih.gov Using an ultrasonic reactor, the reaction time was shortened to just 10 minutes, achieving a 90% yield with high purity. nih.gov This represents a substantial improvement over traditional methods, which often require longer reaction times and higher temperatures. nih.gov The use of ultrasound provides a more ecological and efficient synthetic process. nih.gov

Table 2: Ultrasound-Assisted Synthesis of Quetiapine

Method Alkylating Agent Conditions Reaction Time Yield Reference
Ultrasonic Bath 2-(2-chloroethoxy)ethanol Acetonitrile, K2CO3, 40-50 °C 3 hours 72% nih.gov

Catalyst-Free and Environmentally Benign Reaction Conditions

A significant goal of green chemistry is the reduction or elimination of hazardous substances, including heavy metal catalysts. Research has led to the development of catalyst-free and environmentally friendly methods for synthesizing the dibenzo[b,f] nih.govmdpi.comthiazepine framework.

One notable achievement is the one-pot, metal-free synthesis of dibenzo[b,f] nih.govmdpi.comthiazepin-11(10H)-ones via a Smiles rearrangement. nih.gov This process is lauded for being environmentally friendly, economical, and efficient, providing excellent isolated yields between 70% and 92%. nih.gov Another improved process for the same core structure utilizes a mixture of iron powder and ammonium (B1175870) chloride in an aqueous solution for a reduction step, presenting a more benign alternative to harsher reagents. sphinxsai.com Furthermore, ultrasound has been used to facilitate three-component reactions for spiro[indole-3,4′-pyrazolo[3,4-e] nih.govmdpi.comthiazepines] in water under catalyst-free conditions, showcasing a highly chemo-, regio-, and diastereoselective process. mdpi.com

Diversity-Oriented Synthesis (DOS) for Dibenzo[b,f]nih.govmdpi.comthiazepine Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at producing collections (libraries) of structurally diverse small molecules for high-throughput screening and drug discovery. This approach is particularly valuable for exploring the chemical space around privileged scaffolds like the dibenzo[b,f] nih.govmdpi.comthiazepine core.

A facile and efficient method has been developed specifically for the synthesis of a small library of dibenzo[b,f] nih.govmdpi.comthiazepin-11(10H)-ones. nih.gov The strategy is built upon a one-pot Smiles rearrangement, which allows for the regioselective construction of the seven-membered lactam ring. nih.gov By systematically varying the substituents on the starting materials (e.g., substituted 2-halobenzoic acids and 2-aminothiophenols), a diverse range of analogues can be generated from a common synthetic pathway. This metal-free process is not only efficient, yielding products in the 70-92% range, but also aligns with the principles of green chemistry. nih.gov

Table 3: Illustrative DOS Approach for Dibenzo[b,f] nih.govmdpi.comthiazepine Analogs

Precursor 1 (Variable) Precursor 2 (Variable) Core Reaction Library Output Reference

This approach enables the rapid creation of novel compounds for biological evaluation, accelerating the discovery of new therapeutic agents based on the dibenzo[b,f] nih.govmdpi.comthiazepine scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 9,11 Dichlorodibenzo B,f 1 2 Thiazepine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution NMR is a cornerstone technique for determining the precise structure of organic molecules in solution and the solid state. For 9,11-Dichlorodibenzo[b,f] bldpharm.comnih.govthiazepine, a full assignment of proton (¹H) and carbon (¹³C) NMR signals would be necessary to confirm the connectivity of atoms within the tricyclic dibenzothiazepine framework and the specific positions of the two chlorine atoms.

Multi-dimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals. These techniques reveal correlations between neighboring protons, direct carbon-proton attachments, and long-range carbon-proton couplings, respectively. Solid-state NMR could provide insights into the molecular structure and packing in the crystalline form, which can differ from the solution-state conformation.

Isotopic Labeling Studies for Mechanistic Insights via NMR

Isotopic labeling, involving the strategic incorporation of isotopes like ¹³C or ¹⁵N, is a powerful tool for tracking reaction pathways and understanding dynamic processes. In the context of 9,11-Dichlorodibenzo[b,f] bldpharm.comnih.govthiazepine, such studies could elucidate its formation mechanism or its interaction with biological targets by selectively enhancing NMR signals at specific atomic positions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For C₁₃H₇Cl₂NS, the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the parent ion. Analyzing the resulting fragment ions would help to map the compound's fragmentation pathway, offering valuable structural confirmation by showing how the molecule breaks apart under energetic conditions.

Vibrational Spectroscopy for Functional Group and Conformation Analysis (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra would display characteristic absorption bands corresponding to specific functional groups present in 9,11-Dichlorodibenzo[b,f] bldpharm.comnih.govthiazepine, such as C=N stretching from the thiazepine ring, C-Cl stretching, C-S stretching, and various aromatic C-H and C=C vibrations. These techniques would help confirm the presence of key structural motifs and could also provide information about the molecule's conformation.

Electronic Absorption and Fluorescence Spectroscopies in Understanding Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopies are used to study the electronic properties of a molecule. The UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals (e.g., π→π* transitions). If the compound is fluorescent, its emission spectrum would provide information about the energy of its excited state and its potential for applications in materials science or as a biological probe.

Until dedicated research is conducted and published, the detailed spectroscopic and structural characteristics of 9,11-Dichlorodibenzo[b,f] bldpharm.comnih.govthiazepine remain speculative and cannot be reported with scientific authority.

Theoretical and Computational Chemistry of 9,11 Dichlorodibenzo B,f 1 2 Thiazepine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 9,11-Dichlorodibenzo[b,f] researchgate.netnih.govthiazepine. DFT methods provide a balance between computational cost and accuracy, making them suitable for calculating molecular properties such as geometry, energy, and electron distribution. chemrxiv.org Time-Dependent DFT (TD-DFT) extends these capabilities to predict electronic excitation energies and simulate UV-Vis spectra.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Table 1: Illustrative FMO Data for Dibenzo[b,f] researchgate.netnih.govthiazepine Derivatives This table presents hypothetical data to illustrate the concepts.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Dibenzo[b,f] researchgate.netnih.govthiazepine-5.85-1.204.65
9-Chlorodibenzo[b,f] researchgate.netnih.govthiazepine-5.95-1.454.50
9,11-Dichlorodibenzo[b,f] researchgate.netnih.govthiazepine -6.10 -1.70 4.40

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The EPS map is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions represent negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), prone to nucleophilic attack.

In 9,11-Dichlorodibenzo[b,f] researchgate.netnih.govthiazepine, negative potential is expected to be concentrated around the nitrogen and sulfur heteroatoms due to their lone pairs of electrons. The chlorine atoms would also contribute to electronegative regions. Positive potential would likely be found on the hydrogen atoms of the benzene (B151609) rings. This information is critical for understanding intermolecular interactions, including hydrogen bonding and ligand-receptor binding.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior in Various Environments

The dibenzo[b,f] researchgate.netnih.govthiazepine core is not planar. X-ray crystallography studies on related compounds have shown that the central seven-membered thiazepine ring typically adopts a boat conformation, leading to a butterfly-like shape for the entire tricyclic system. researchgate.net Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov

By simulating the motion of atoms and molecules over time, MD can explore the conformational landscape of 9,11-Dichlorodibenzo[b,f] researchgate.netnih.govthiazepine in different environments, such as in a vacuum, in aqueous solution, or within a lipid bilayer mimicking a cell membrane. These simulations can reveal the flexibility of the molecule, the stable conformations it can adopt, and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site. For instance, the dihedral angle between the two benzene rings is a key parameter that would fluctuate during an MD simulation, defining the extent of the "butterfly" motion. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States in Dibenzo[b,f]researchgate.netnih.govthiazepine Synthesis

Computational chemistry, especially DFT, is widely used to elucidate reaction mechanisms, identify intermediates, and determine the structures and energies of transition states. nih.gov The synthesis of the dibenzo[b,f] researchgate.netnih.govthiazepine scaffold can be complex, and computational studies can provide valuable insights to optimize reaction conditions and understand the formation of byproducts.

A common synthetic route involves the cyclization of a precursor molecule. DFT calculations can model this process step-by-step, calculating the Gibbs free energy for reactants, intermediates, transition states, and products. By mapping the entire reaction energy profile, the rate-determining step can be identified (the step with the highest activation energy). This approach allows for a theoretical investigation of different synthetic pathways, catalysts, and solvent effects, guiding the development of more efficient syntheses. nih.gov

Ligand-Protein Interaction Profiling via Molecular Docking and Dynamics Simulations (Computational Aspect, focusing on binding modes and energies)

Given that dibenzothiazepine derivatives have shown a range of biological activities, understanding their interaction with protein targets is crucial. researchgate.net Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov

In a typical docking study, 9,11-Dichlorodibenzo[b,f] researchgate.netnih.govthiazepine would be placed into the binding site of a target protein (e.g., a receptor or enzyme). The docking algorithm then samples a large number of possible conformations and orientations of the ligand, scoring them based on binding energy. The results provide insights into the most probable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.

Following docking, MD simulations can be used to refine the docked pose and assess the stability of the ligand-protein complex over time. The binding free energy can be calculated more accurately using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), providing a quantitative measure of binding affinity. nih.gov

Table 2: Illustrative Molecular Docking Results for 9,11-Dichlorodibenzo[b,f] researchgate.netnih.govthiazepine This table presents hypothetical data for plausible protein targets to illustrate the concepts.

Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Dopamine D2 Receptor-9.5Asp114, Ser193, Phe390Hydrogen Bond, Hydrophobic
Serotonin 5-HT2A Receptor-10.2Asp155, Trp336, Phe340π-π Stacking, Hydrophobic
Histamine H1 Receptor-8.8Lys191, Tyr108, Phe435Cation-π, Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interaction Profiles based on Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of dibenzo[b,f] researchgate.netnih.govthiazepine derivatives, a QSAR model could be developed to predict their activity against a specific biological target.

The process involves:

Data Set Preparation: A set of dibenzothiazepine derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). nih.govnih.gov

A validated QSAR model can be used to predict the activity of new, unsynthesized dibenzothiazepine derivatives, thereby prioritizing the most promising candidates for synthesis and testing. The model also provides insights into which structural features are most important for the desired activity. nih.gov

Chemical Reactivity, Transformations, and Derivatization of 9,11 Dichlorodibenzo B,f 1 2 Thiazepine

Nucleophilic Substitution Reactions at Dichlorinated Positions

The two chlorine atoms of 9,11-Dichlorodibenzo[b,f] beilstein-journals.orgthiazepine exhibit markedly different reactivities toward nucleophiles due to their distinct chemical environments.

The chlorine atom at the 11-position is part of an iminochloride functional group. This moiety is formed by the reaction of the corresponding lactam, dibenzo[b,f] beilstein-journals.orgthiazepin-11(10H)-one, with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride. google.comchemmethod.com The carbon at this position is sp²-hybridized and doubly activated by both the adjacent nitrogen atom and the sulfur atom within the ring system, making it highly electrophilic. Consequently, the chlorine at C-11 is readily displaced by a wide range of nucleophiles in a nucleophilic addition-elimination reaction. This high reactivity is the cornerstone of the synthesis of many biologically active derivatives, including Quetiapine, where the chlorine is displaced by a piperazine (B1678402) derivative. chemmethod.comwipo.int

Common nucleophiles used in these substitution reactions include:

Amines: Primary and secondary amines, such as piperazine and its derivatives, react readily to form 11-amino-substituted dibenzothiazepines. chemmethod.comwipo.int

Alcohols and Thiols: Alkoxides and thiolates can displace the chlorine to form ethers and thioethers, respectively.

Water: Hydrolysis of the iminochloride regenerates the starting lactam, dibenzo[b,f] beilstein-journals.orgthiazepin-11(10H)-one.

In contrast, the chlorine atom at the 9-position is attached to one of the fused benzene (B151609) rings, making it an aryl chloride. Aryl chlorides are typically much less reactive towards nucleophilic substitution than iminochlorides. libretexts.org Standard nucleophilic aromatic substitution (SNAr) reactions require strong activation by electron-withdrawing groups at the ortho and/or para positions to proceed. libretexts.orgyoutube.com In the 9,11-dichloro scaffold, the reactivity of the 9-chloro group would depend on the electronic influence of the thiazepine ring system. Without strong activation, displacing this chlorine atom via a classical SNAr mechanism is challenging and requires harsh reaction conditions or the use of a very strong nucleophile. libretexts.org Therefore, nucleophilic attack occurs selectively and overwhelmingly at the C-11 position.

PositionFunctional GroupReactivity towards NucleophilesTypical Reaction TypeExample Nucleophiles
C-11IminochlorideHighAddition-EliminationAmines (e.g., Piperazine), Alcohols, Water
C-9Aryl ChlorideLowSNAr (requires activation)Strong nucleophiles under harsh conditions

Electrophilic Aromatic Substitution Reactions on the Fused Benzene Rings

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org For the 9,11-Dichlorodibenzo[b,f] beilstein-journals.orgthiazepine scaffold, these reactions would occur on the fused benzene rings. The outcome of such reactions is governed by the directing effects and the activating or deactivating nature of the substituents already present: the thiazepine ring and the chlorine atom at C-9. wikipedia.orgmasterorganicchemistry.com

The sulfur and nitrogen atoms of the central ring generally act as ortho-, para-directing activators due to their ability to donate lone-pair electrons and stabilize the carbocation intermediate (arenium ion). However, the chlorine atom at C-9 is an ortho-, para-directing but deactivating group. wikipedia.org The imine group at C-11 acts as a deactivating group. The combination of these effects makes the prediction of regioselectivity complex.

Typical SEAr reactions include:

Nitration: Introduction of a nitro (-NO₂) group.

Halogenation: Introduction of another halogen (e.g., -Br, -Cl).

Sulfonation: Introduction of a sulfonic acid (-SO₃H) group.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups.

Given the presence of multiple deactivating groups (chlorine, imine), the fused benzene rings are electron-deficient, making them less susceptible to electrophilic attack. wikipedia.org Consequently, forcing conditions, such as the use of strong Lewis acids and high temperatures, would likely be required to achieve electrophilic aromatic substitution. Such reactions are not commonly reported for this specific dichloro-derivative, as functionalization is more readily achieved through other means, such as cross-coupling reactions.

Modifications of the Seven-Membered Thiazepine Ring System

The central thiazepine ring offers several sites for chemical modification, including the nitrogen and sulfur atoms and the C=N double bond.

The nitrogen atom in the 9,11-Dichlorodibenzo[b,f] beilstein-journals.orgthiazepine molecule is an imine nitrogen (part of the C=N bond). This nitrogen is less nucleophilic than an amine nitrogen and is not readily alkylated or acylated under standard conditions.

However, the precursor molecule, 9-chloro-dibenzo[b,f] beilstein-journals.orgthiazepin-11(10H)-one (the lactam), possesses a secondary amide nitrogen at the 10-position. This nitrogen can be functionalized. N-alkylation can be achieved using alkyl halides in the presence of a base, and N-acylation can be performed with acyl halides or anhydrides. These reactions allow for the introduction of a variety of substituents at the nitrogen atom before the conversion of the lactam to the iminochloride.

The sulfur atom in the thiazepine ring is a sulfide, which can be readily oxidized to a sulfoxide (B87167) (S=O) or further to a sulfone (SO₂). This transformation can significantly alter the geometry and electronic properties of the molecule, which can in turn influence its biological activity.

Common oxidizing agents for this purpose include:

Hydrogen peroxide (H₂O₂)

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA)

Sodium periodate (B1199274) (NaIO₄)

The degree of oxidation (to sulfoxide or sulfone) can be controlled by the choice of oxidant and the reaction conditions (e.g., stoichiometry, temperature).

The C=N (imine) bond within the thiazepine ring is susceptible to reduction. This transformation converts the dibenzo[b,f] beilstein-journals.orgthiazepine core to the corresponding 10,11-dihydrodibenzo[b,f] beilstein-journals.orgthiazepine. This reduction eliminates the planarity of the imine bond and introduces a chiral center at C-11 if it becomes substituted.

Typical reducing agents for imines include:

Sodium borohydride (B1222165) (NaBH₄) masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com

Catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni)

Asymmetric reduction using chiral catalysts can provide enantiomerically enriched products. researchgate.netorganic-chemistry.org

Oxidation of the thiazepine ring, other than at the sulfur atom, is less common and can lead to ring-opening or complex rearrangements, particularly under harsh conditions. rsc.org

Ring ModificationFunctional Group TargetedReaction TypeTypical ReagentsProduct
Nitrogen FunctionalizationN-H (in precursor lactam)N-Alkylation / N-AcylationAlkyl halides, Acyl halidesN-substituted lactam
Sulfur TransformationSulfide (-S-)OxidationH₂O₂, m-CPBASulfoxide, Sulfone
Ring System ModificationImine (C=N)ReductionNaBH₄, Catalytic HydrogenationDihydrodibenzo[b,f] beilstein-journals.orgthiazepine

Functionalization at Peripheral Positions through Cross-Coupling Reactions and Other C-C/C-Heteroatom Bond Formations

While nucleophilic substitution at the 9-position is difficult, the aryl chloride at this position is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions.

Prominent cross-coupling reactions applicable to the 9-chloro position include:

Suzuki Coupling: Reaction with boronic acids or esters, catalyzed by a palladium complex, to form new C-C bonds (biaryl structures).

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds. beilstein-journals.org

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Ullmann Coupling: Copper-catalyzed reaction, often used for forming C-O, C-S, or C-N bonds, particularly in the synthesis of the core ring system itself. researchgate.netdocumentsdelivered.com

These methods allow for the introduction of a vast array of functional groups at the 9-position, as well as at other halogenated positions on the benzene rings, providing a versatile strategy for generating libraries of derivatives for structure-activity relationship (SAR) studies.

Structure Property Relationship Studies in Dichlorodibenzo B,f 1 2 Thiazepines

Influence of Dichloro-Substitution on the Electronic and Steric Properties of the Dibenzo[b,f]researchgate.netchem-space.comthiazepine Scaffold

The substitution of hydrogen with chlorine atoms at the 9 and 11 positions of the dibenzo[b,f] researchgate.netchem-space.comthiazepine core induces significant changes in the molecule's electronic and steric characteristics. These modifications are crucial in determining the compound's interaction with biological targets.

Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). When attached to the aromatic rings of the dibenzothiazepine scaffold, the primary influence is electron withdrawal, which lowers the electron density of the π-system. nih.gov This alteration can:

Modify Acidity and Basicity: The reduced electron density can affect the pKa of the nitrogen atom within the thiazepine ring, influencing its ionization state at physiological pH.

Enhance Intermolecular Interactions: The electron-deficient aromatic rings can engage more readily in π-stacking or cation-π interactions with biological macromolecules. nih.gov

Influence Reactivity: The electronic changes can impact the molecule's metabolic stability by altering its susceptibility to oxidative or reductive processes. wikipedia.org

Steric Effects: The chlorine atom is larger than a hydrogen atom (van der Waals radius of ~1.75 Å for Cl vs. ~1.20 Å for H). The introduction of chlorine at positions 9 and 11 introduces steric bulk on the periphery of the molecule. This can:

Control Binding Specificity: The size and position of the chlorine atoms can act as a "steric gate," preventing the molecule from binding to certain receptors while promoting a better fit in others, thereby enhancing selectivity.

Impact Solubility: The addition of halogens can increase the lipophilicity of the molecule, affecting its solubility and ability to cross biological membranes.

The interplay between these electronic and steric effects is complex. For instance, while the electron-withdrawing nature of chlorine might enhance a particular interaction, its steric bulk could simultaneously prevent the molecule from adopting the optimal conformation for that interaction. researchgate.net This delicate balance is a key factor in the targeted design of dibenzothiazepine derivatives.

Table 1: Predicted Influence of 9,11-Dichloro Substitution on Physicochemical Properties

Property Influence of Dichloro-Substitution Rationale
Electron Density Decreased on aromatic rings Strong inductive electron withdrawal (-I effect) by chlorine atoms. nih.gov
Lipophilicity (LogP) Increased Halogen atoms are lipophilic, increasing partitioning into nonpolar environments.
Dipole Moment Altered Introduction of polar C-Cl bonds changes the overall charge distribution.
Molecular Volume Increased Chlorine atoms are sterically larger than hydrogen atoms.
Metabolic Stability Potentially Increased C-Cl bonds can block sites of metabolic oxidation. wikipedia.org

Conformational Analysis and its Correlation with Intermolecular Interactions

The three-dimensional structure of 9,11-dichlorodibenzo[b,f] researchgate.netchem-space.comthiazepine is critical to its function, as it dictates how the molecule presents its binding motifs to a receptor. The central seven-membered thiazepine ring is inherently non-planar and flexible.

Conformational Profile: The dibenzo[b,f] researchgate.netchem-space.comthiazepine scaffold typically adopts a folded, butterfly-like conformation. The central thiazepine ring often exists in a boat-like conformation to minimize steric strain. This results in the two benzo rings being oriented at a significant dihedral angle to one another. The specific values of bond angles and dihedral angles can be influenced by the nature and position of substituents. The steric bulk of the chlorine atoms at positions 9 and 11 can influence the degree of folding and the preferred conformation of the seven-membered ring. mdpi.com Detailed conformational analysis, often employing techniques like NMR spectroscopy and computational modeling, is necessary to determine the lowest energy conformers and the energy barriers between them. mdpi.comnih.govyoutube.com

Intermolecular Interactions: The conformation of the molecule directly influences the types and strengths of its intermolecular interactions. The key interactions for 9,11-dichlorodibenzo[b,f] researchgate.netchem-space.comthiazepine would include:

Hydrogen Bonding: While the scaffold itself lacks strong hydrogen bond donors, the nitrogen atom in the thiazepine ring can act as a hydrogen bond acceptor.

π-π Stacking: The electron-deficient nature of the chlorinated aromatic rings makes them suitable for stacking interactions with electron-rich aromatic residues (e.g., tryptophan, tyrosine) in a protein binding pocket. nih.gov

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen. This is a specific and directional non-covalent interaction that can contribute significantly to binding affinity.

The folded, butterfly-like shape creates distinct concave and convex surfaces, which can lead to highly specific shape-complementary interactions within a binding site. The correlation is direct: a change in conformation due to steric or electronic influences will alter the geometry and availability of these interaction points, thereby changing the molecule's biological activity.

Modulating Molecular Recognition and Binding Profiles through Targeted Structural Diversification

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For a drug molecule, this refers to its ability to bind to its intended biological target with high affinity and selectivity. nih.gov In the context of 9,11-dichlorodibenzo[b,f] researchgate.netchem-space.comthiazepine, targeted structural diversification is a key strategy to fine-tune its binding profile.

The fixed positions of the two chlorine atoms on the dibenzothiazepine scaffold create a distinct recognition pattern. These substituents can be considered key pharmacophoric features that govern how the molecule is "seen" by a receptor. By systematically modifying other parts of the molecule while retaining the dichloro-substitution, chemists can explore how these changes affect the binding profile.

Strategies for Structural Diversification:

Substitution at the 10-position (Nitrogen atom): The nitrogen atom of the thiazepine ring is a common site for modification. Introducing different alkyl or aryl groups can alter the molecule's steric profile, basicity, and potential for hydrogen bonding. This is a primary way to modulate pharmacokinetic properties and explore new interactions within the binding pocket.

Further Substitution on the Aromatic Rings: While the 9 and 11 positions are chlorinated, other positions on the benzo rings could be modified with various functional groups (e.g., methyl, methoxy, trifluoromethyl). This allows for a fine-tuning of the electronic properties and the exploration of additional sub-pockets within a receptor.

Modification of the Thiazepine Ring: Although more synthetically challenging, modifications such as saturation of the double bond or introduction of substituents on the ring itself can drastically alter the scaffold's conformation and thus its binding properties.

By creating a library of analogs based on the 9,11-dichloro scaffold, researchers can perform structure-activity relationship (SAR) studies. These studies correlate specific structural changes with changes in binding affinity and functional activity, providing a detailed map of the molecular recognition requirements of the target receptor. For example, a new derivative might show increased affinity, indicating that the added group makes a favorable interaction, or it might show decreased affinity, suggesting a steric clash or an unfavorable electronic interaction. nih.gov

Scaffold Hopping and Bioisosteric Replacements within the Dibenzo[b,f]researchgate.netchem-space.comthiazepine Framework for Novel Chemical Entities

To create novel chemical entities with improved properties or to circumvent existing patents, medicinal chemists often employ the strategies of scaffold hopping and bioisosteric replacement. drughunter.com

Scaffold Hopping: This strategy involves replacing the core dibenzo[b,f] researchgate.netchem-space.comthiazepine structure with a different, structurally distinct scaffold that can still present the key binding elements (pharmacophores) in a similar spatial orientation. For the 9,11-dichloro derivative, the key features would be the two chlorinated aromatic rings and the substituent at the 10-position, held in a specific three-dimensional arrangement.

Potential scaffold hops could include:

Dibenzo[b,f] researchgate.netchem-space.comoxazepine: Replacing the sulfur atom with oxygen.

Dibenzo[b,f] researchgate.netchem-space.comdiazepine: Replacing the sulfur atom with a second nitrogen atom.

Dibenzocycloheptenes: A purely carbocyclic core.

Acridones or other rigid tricyclic systems: To mimic the folded shape.

The goal is to find a new core that is synthetically more accessible, has better pharmacokinetic properties, or offers new points for diversification, all while maintaining the essential binding interactions of the original molecule.

Bioisosteric Replacements: Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. wikipedia.org This is a more subtle modification than scaffold hopping. For 9,11-dichlorodibenzo[b,f] researchgate.netchem-space.comthiazepine, bioisosteric replacements could be applied to several parts of the molecule. chem-space.comcambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for the Chlorine Atoms

Original Group Bioisosteric Replacement Rationale for Replacement
-Cl -Br Similar size and electronic properties (halogen).
-Cl -CF₃ Similar steric bulk and strong electron-withdrawing properties. cambridgemedchemconsulting.com
-Cl -CN Electron-withdrawing, can act as a hydrogen bond acceptor.
-Cl -CH₃ Similar size, but electronically different (donating vs. withdrawing).

Future Directions and Emerging Research Avenues for 9,11 Dichlorodibenzo B,f 1 2 Thiazepine Chemistry

Development of Novel and Highly Efficient Synthetic Routes, Including Flow Chemistry Approaches

A particularly promising frontier is the adoption of continuous flow chemistry. Unlike traditional batch processing, flow chemistry involves pumping reagents through tubes or microreactors, offering superior control over reaction parameters like temperature, pressure, and mixing. This technology has been successfully applied to the synthesis of related heterocyclic structures like benzodiazepines. dntb.gov.ua The advantages of translating dibenzothiazepine synthesis to flow systems are numerous, including enhanced safety when handling reactive intermediates, improved reproducibility, and the potential for automated, scalable production.

Table 1: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis
ParameterBatch SynthesisFlow Chemistry
Heat Transfer Poor; potential for localized hot spots.Excellent; high surface-area-to-volume ratio allows for precise temperature control.
Safety Higher risk with large volumes of hazardous materials and exothermic reactions.Inherently safer; small reaction volumes minimize risk of thermal runaway.
Scalability Difficult; requires re-optimization of reaction conditions.Straightforward; achieved by running the system for a longer duration.
Reaction Control Limited control over mixing and reaction time.Precise control over residence time, stoichiometry, and mixing.
Reproducibility Can vary between batches.High; consistent product quality due to automated control.

Future work in this area will focus on designing and optimizing telescoped flow processes for the synthesis of 9,11-Dichlorodibenzo[b,f] nih.govbiorxiv.orgthiazepine, minimizing solvent use and purification steps to create a truly efficient and sustainable manufacturing process.

Exploration of Advanced Catalytic Systems for Regio- and Stereoselective Derivatization

The biological activity of dibenzothiazepine derivatives is highly dependent on the nature and position of substituents on the tricyclic core. Therefore, methods for the precise derivatization of the scaffold are of paramount importance. Advanced catalytic systems are central to achieving this control, particularly for achieving regio- and stereoselectivity.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C–N bonds and have been widely applied in the synthesis of related nitrogen-containing heterocycles. mdpi.com These methods could be adapted to introduce diverse amine functionalities at specific positions on the dibenzothiazepine ring. Similarly, copper-catalyzed intramolecular S-arylation has been shown to be an effective method for the crucial ring-closing step to form the thiazepine ring itself.

Controlling stereochemistry, especially for seven-membered rings, is a significant challenge. rsc.org Emerging strategies in asymmetric catalysis offer potential solutions. For instance, rhodium-catalyzed enantioselective 1,4-additions and organocatalyzed intramolecular Michael additions have been successfully used to construct chiral seven-membered rings with high enantioselectivity. scispace.comrsc.org Applying these advanced catalytic systems to prochiral dibenzothiazepine precursors could allow for the synthesis of specific enantiomers, which is critical as different enantiomers of a chiral molecule often exhibit distinct pharmacological profiles. The development of catalysts that can selectively functionalize a specific C-H bond on the aromatic rings of the 9,11-Dichlorodibenzo[b,f] nih.govbiorxiv.orgthiazepine scaffold would represent a major breakthrough, enabling late-stage diversification of the molecule. nih.gov

Table 2: Potential Catalytic Systems for Derivatization of the Dibenzo[b,f] nih.govbiorxiv.orgthiazepine Scaffold
Catalytic SystemReaction TypePotential Application
Palladium(II) Acetate / Phosphine Ligands Buchwald-Hartwig AminationIntroduction of diverse amino groups at C-11 or on the aromatic rings. mdpi.com
Copper(I) Iodide / L-proline Intramolecular S-arylationEfficient cyclization to form the core thiazepine ring.
Rhodium / Chiral Ligands (e.g., BINAP) Asymmetric 1,4-AdditionEnantioselective synthesis of chiral dibenzothiazepine derivatives. rsc.org
Chiral Prolinol Derivatives Organocatalytic Michael AdditionStereoselective formation of the seven-membered ring. rsc.org
Iridium / Bipyridine Ligands C-H BorylationRegioselective introduction of a boryl group for further functionalization. nih.gov

Integration of Machine Learning and Artificial Intelligence in Rational Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing medicinal chemistry and materials science. mdpi.com These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) and structure-property relationships (SPR), accelerating the design of new molecules with desired characteristics. researchgate.net

For the rational design of novel 9,11-Dichlorodibenzo[b,f] nih.govbiorxiv.orgthiazepine derivatives, AI can be employed in two primary ways:

Generative Models: Deep learning architectures, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on libraries of known bioactive molecules. These models can then generate novel chemical structures based on the dibenzothiazepine scaffold that are predicted to have a high probability of possessing desired activities. biorxiv.org This approach allows for the exploration of a much larger chemical space than is possible through traditional synthesis alone.

Predictive Models: Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational chemistry. herts.ac.uknih.gov Modern ML algorithms like Random Forest, Support Vector Machines (SVM), and Graph Neural Networks (GNNs) can build highly accurate QSAR models. mdpi.comnih.gov For dibenzothiazepine derivatives, these models can predict a wide range of properties directly from the molecular structure, including binding affinity for a specific biological target, solubility, metabolic stability, and potential toxicity, thereby prioritizing the most promising candidates for synthesis. newswise.comresearchgate.net

Table 3: Applications of AI/ML in the Design of Dibenzo[b,f] nih.govbiorxiv.orgthiazepine Derivatives
AI/ML ApproachTechniqueApplication
Generative Design Recurrent Neural Networks (RNNs)Generates novel SMILES strings for new molecules based on the core scaffold. biorxiv.org
Generative Adversarial Networks (GANs)Creates new molecular structures optimized towards a desired property profile.
Property Prediction Quantitative Structure-Activity Relationship (QSAR)Predicts biological activity (e.g., receptor binding affinity) based on molecular descriptors. herts.ac.uk
Graph Neural Networks (GNNs)Predicts molecular properties by learning directly from the graph structure of the molecule. newswise.com
Multi-task Deep Neural Networks (MTDNN)Simultaneously predicts multiple properties (e.g., activity at several targets, solubility, toxicity). biorxiv.org

Advanced Multiscale Modeling Approaches for Investigating Complex Molecular System Interactions

Understanding how a molecule like 9,11-Dichlorodibenzo[b,f] nih.govbiorxiv.orgthiazepine interacts with a complex biological environment, such as a protein receptor embedded in a cell membrane, requires computational techniques that can bridge multiple scales of time and space. nih.gov Advanced multiscale modeling provides a framework for integrating different levels of theory to capture a holistic view of molecular interactions. comsol.com

A typical multiscale approach for studying a drug-receptor interaction would involve:

Quantum Mechanics (QM): At the most fundamental level, QM methods like Density Functional Theory (DFT) are used to describe the electronic structure of the molecule. This is crucial for understanding the precise nature of the non-covalent interactions (e.g., hydrogen bonds, π-stacking) between the dibenzothiazepine derivative and the amino acid residues in a protein's active site.

Molecular Mechanics (MM): For larger systems, classical force fields (MM) are used to model the atoms and bonds. This allows for molecular dynamics (MD) simulations, which can track the movement of the protein and ligand over time (nanoseconds to microseconds), revealing conformational changes and the stability of the binding pose.

Hybrid QM/MM: This powerful technique combines the accuracy of QM with the efficiency of MM. The ligand and the critical residues of the protein's active site are treated with QM, while the rest of the protein and the surrounding solvent are treated with MM. This provides a detailed, accurate picture of the binding event without the prohibitive computational cost of a full QM simulation. nih.gov

Coarse-Graining and Systems Biology Models: To understand effects at the cellular or tissue level, even larger-scale models are needed. Coarse-graining simplifies the representation of molecules to study larger assemblies and longer timescales. These can be integrated into systems pharmacology models to predict how molecular-level interactions translate to cellular responses. nih.gov

Table 4: Multiscale Modeling Techniques for Analyzing Molecular Interactions
ScaleMethodologyInformation Gained for Dibenzothiazepine Derivatives
Electronic (Ångströms) Quantum Mechanics (QM) / DFTElectron distribution, bond energies, reaction mechanisms, precise interaction forces.
Atomic (Nanometers) Molecular Mechanics (MM) / Molecular Dynamics (MD)Conformational flexibility, binding free energy, stability of drug-receptor complex. youtube.com
Hybrid QM/MMAccurate description of bond-making/breaking and charge transfer in the active site of a biological target.
Supramolecular / Cellular (Microns) Coarse-Grained (CG) Simulations / Systems PharmacologyMembrane permeability, protein-protein interactions, cellular pathway modulation. nih.gov

By using these multiscale approaches, researchers can build predictive models that link the chemical structure of a 9,11-Dichlorodibenzo[b,f] nih.govbiorxiv.orgthiazepine derivative to its ultimate functional effect within a complex biological system.

Application of Dichlorodibenzo[b,f]nih.govbiorxiv.orgthiazepine Derivatives as Chemical Probes for Elucidating Molecular Pathways (Focus on chemical tools, not therapeutic effects)

Beyond any potential therapeutic applications, derivatives of 9,11-Dichlorodibenzo[b,f] nih.govbiorxiv.orgthiazepine can be developed as high-precision chemical probes. A chemical probe is a small molecule designed to interact with a specific biological target (like an enzyme or receptor) with high potency and selectivity. arizona.edu These probes are invaluable tools in chemical biology for dissecting complex molecular pathways and validating the function of novel biological targets. unthsc.edudepressioncenter.org

The development of a dibenzothiazepine-based chemical probe is an iterative process of chemical optimization and biological characterization. nih.gov The goal is not to create a drug, but a research tool that meets stringent criteria:

Potency: The probe should interact with its intended target at low (typically nanomolar) concentrations.

Selectivity: It must show minimal interaction with other related targets ("off-targets") to ensure that any observed biological effect is due to modulation of the target of interest. Kinome-wide screening, for example, can assess the selectivity of a kinase inhibitor probe. plos.org

Known Mechanism of Action: The way the probe interacts with its target (e.g., as an inhibitor, activator, or antagonist) must be clearly understood.

Cellular Activity: The probe must be able to enter cells and engage its target in a cellular context.

For example, a derivative of 9,11-Dichlorodibenzo[b,f] nih.govbiorxiv.orgthiazepine could be systematically modified to create a highly selective inhibitor for a specific protein kinase implicated in a neurological pathway. plos.org This probe could then be used in cell cultures or in vivo models to explore the downstream consequences of inhibiting that specific kinase, thereby elucidating its role in the pathway. unthsc.edu This approach provides crucial validation for a biological target before more extensive and costly drug development efforts are undertaken.

Table 5: Ideal Characteristics of a Dibenzo[b,f] nih.govbiorxiv.orgthiazepine-Based Chemical Probe
CharacteristicDefinitionImportance as a Research Tool
Potency High affinity for the intended biological target (e.g., low IC₅₀ or Kᵢ value).Ensures the target is modulated at concentrations that are achievable in experimental systems.
Selectivity Significantly higher affinity for the intended target over other related targets.Crucial for unambiguously linking the modulation of a specific target to a biological outcome.
Target Engagement Demonstrable binding to the target within a cellular or in vivo environment.Confirms the probe reaches and interacts with its target in a relevant biological context.
Defined Mechanism A well-characterized mode of action (e.g., competitive inhibitor, allosteric modulator).Allows for clear interpretation of experimental results.
Matched Negative Control A structurally similar but biologically inactive analogue.Helps to confirm that observed effects are due to on-target activity and not non-specific properties of the chemical scaffold.

Q & A

Q. What are the established synthetic routes for 9,11-Dichlorodibenzo[b,f][1,4]thiazepine, and how do they differ in methodology?

The compound is typically synthesized via cyclization of precursors like dithiosalicylic acid and nitrobenzene derivatives. A key method involves reacting dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution, followed by nitro group reduction using hydrogen and a heterogeneous metal catalyst (e.g., palladium on carbon) . Alternative routes may use brominated intermediates, but these often require hazardous reagents like tin chloride, limiting scalability . Solvent selection (e.g., aqueous vs. organic phases) and catalyst efficiency critically influence yield and purity .

Q. Which analytical techniques are most reliable for characterizing 9,11-Dichlorodibenzo[b,f][1,4]thiazepine and its intermediates?

High-Performance Liquid Chromatography (HPLC) is widely used for purity assessment, particularly for detecting byproducts from incomplete cyclization . Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation, especially to distinguish between thiazepine and oxazepine analogs, which share similar frameworks but differ in heteroatom placement . Melting point analysis (>260°C dec.) and solubility profiling in DMSO or heated ethyl acetate can further validate crystalline purity .

Q. How can researchers address low solubility challenges during in vitro assays involving this compound?

Solubility limitations in aqueous buffers are common due to the compound’s aromatic and heterocyclic structure. Methodological solutions include using polar aprotic solvents like DMSO for stock solutions, followed by dilution in assay buffers with surfactants (e.g., Tween-80) to prevent precipitation . Heating during dissolution (≤60°C) may improve solubility without degrading the compound .

Q. What theoretical frameworks guide the design of derivatives for biological activity studies?

Structure-Activity Relationship (SAR) models are foundational, focusing on substituent effects at the 2- and 11-positions. For example, piperazine substitutions at position 11 enhance binding to neurological targets, as seen in analogs like Clothiapine . Computational tools (e.g., DFT calculations) predict electronic effects of chlorine substituents on reactivity and stability .

Advanced Research Questions

Q. How can conflicting yield data from different synthetic protocols be systematically analyzed?

Contradictions often arise from variations in reducing agents (e.g., catalytic hydrogenation vs. chemical reductants) or solvent systems. Researchers should conduct controlled experiments isolating variables (e.g., catalyst type, reaction time) and apply statistical tools like Design of Experiments (DoE) to identify critical factors . Comparative kinetic studies can reveal rate-limiting steps, such as nitro group reduction efficiency .

Q. What strategies optimize green chemistry principles in large-scale synthesis?

Replace hazardous solvents (e.g., chloroform) with biodegradable alternatives like ethyl lactate or water-ethanol mixtures, as demonstrated in cyclization steps . Heterogeneous catalysts (e.g., Pd/C) minimize metal leaching, and flow chemistry systems improve energy efficiency during nitro reductions . Lifecycle assessment (LCA) tools can quantify environmental impacts of alternative routes .

Q. How do environmental degradation pathways of 9,11-Dichlorodibenzo[b,f][1,4]thiazepine affect ecotoxicological risk assessments?

Hydrolytic stability studies under varying pH and UV exposure reveal cleavage of the thiazepine ring, generating chlorinated byproducts . Biodegradation assays with soil microbiota identify persistent intermediates, requiring LC-MS/MS for trace detection . Computational models (e.g., EPI Suite) predict bioaccumulation potential based on logP values (~3.2) .

Q. What mechanistic insights explain the pharmacological activity of thiazepine derivatives?

Molecular docking studies suggest that the thiazepine core interacts with serotonin receptors via π-π stacking and hydrogen bonding. Chlorine atoms at positions 9 and 11 enhance lipophilicity, improving blood-brain barrier penetration . In vitro assays using radiolabeled ligands (e.g., [³H]-Ketanserin) quantify receptor affinity, with IC₅₀ values correlating with substituent electronegativity .

Q. How can computational modeling resolve discrepancies in reaction mechanisms proposed for cyclization steps?

Density Functional Theory (DFT) simulations model transition states during ring closure, identifying whether nucleophilic attack proceeds via a thiolate intermediate or direct SNAr mechanism . Comparing activation energies for alternative pathways validates experimental observations, such as acid catalysis accelerating cyclization .

Q. What methodologies validate the stability of 9,11-Dichlorodibenzo[b,f][1,4]thiazepine under long-term storage conditions?

Accelerated stability studies (40°C/75% RH) over 6 months, monitored via HPLC, assess degradation kinetics. Lyophilization improves thermal stability, while inert atmosphere storage (N₂) prevents oxidation of the sulfur moiety . Forced degradation studies (e.g., exposure to H₂O₂) identify vulnerable sites, guiding formulation strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.